Cas no 868153-54-2 (1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate)

1-(4-Chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound featuring a coumarin core functionalized with a 4-chlorophenyl ketone moiety. The presence of the 8-methoxy group enhances its electronic properties, while the ester linkage contributes to its stability and reactivity profile. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a precursor for bioactive molecules, particularly those targeting enzyme inhibition or photochemical applications. Its structural complexity allows for further derivatization, making it a versatile intermediate in synthetic chemistry. The chlorophenyl and coumarin components may also impart UV-absorbing characteristics, useful in material science applications.
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate structure
868153-54-2 structure
Product Name:1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
CAS No:868153-54-2
MF:C20H15ClO6
MW:386.782505273819
CID:6566050
Update Time:2025-06-11

1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
    • [1-(4-chlorophenyl)-1-oxopropan-2-yl] 8-methoxy-2-oxochromene-3-carboxylate
    • 2H-1-Benzopyran-3-carboxylic acid, 8-methoxy-2-oxo-, 2-(4-chlorophenyl)-1-methyl-2-oxoethyl ester
    • Inchi: 1S/C20H15ClO6/c1-11(17(22)12-6-8-14(21)9-7-12)26-19(23)15-10-13-4-3-5-16(25-2)18(13)27-20(15)24/h3-11H,1-2H3
    • InChI Key: GBXYALANTOLAAT-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=C(OC)C=CC=C2C=C1C(OC(C)C(C1=CC=C(Cl)C=C1)=O)=O

1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1732-0204-2μmol
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
868153-54-2 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F1732-0204-5μmol
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
868153-54-2 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F1732-0204-10μmol
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
868153-54-2 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F1732-0204-20μmol
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
868153-54-2 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F1732-0204-1mg
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
868153-54-2 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F1732-0204-2mg
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
868153-54-2 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F1732-0204-3mg
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
868153-54-2 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F1732-0204-4mg
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
868153-54-2 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F1732-0204-5mg
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
868153-54-2 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F1732-0204-10mg
1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
868153-54-2 90%+
10mg
$79.0 2023-07-28

1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Related Literature

Additional information on 1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Introduction to 1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS No. 868153-54-2)

1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, identified by its CAS number 868153-54-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a complex structure with multiple functional groups, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a 4-chlorophenyl moiety, an 8-methoxy group, and a chromene scaffold suggests a rich chemical diversity that could be exploited for developing novel therapeutic agents.

The chromene core, a well-known pharmacophore in medicinal chemistry, is often associated with bioactive properties such as anti-inflammatory, antioxidant, and antimicrobial activities. In particular, the 8-methoxy substituent enhances the electron-donating capacity of the chromene ring, which can influence its reactivity and biological interactions. The 1-(4-chlorophenyl)-1-oxopropan-2-yl part of the molecule introduces additional complexity, potentially affecting both the solubility and metabolic stability of the compound. These structural features make 1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate a promising candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The interactions between the 4-chlorophenyl, 8-methoxy, and chromene moieties with biological targets can be simulated to identify potential binding affinities and mechanisms of action. For instance, studies have shown that chromene derivatives can interact with enzymes and receptors involved in inflammatory pathways, making them attractive candidates for treating chronic diseases such as arthritis and cancer.

In addition to its theoretical potential, experimental validation is crucial for understanding the pharmacological properties of 1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. Initial in vitro assays have revealed interesting interactions with certain enzymes, suggesting that this compound may exhibit inhibitory effects on key metabolic pathways. Further research is needed to confirm these findings and to explore possible synergistic effects when combined with other bioactive molecules.

The synthesis of this compound presents unique challenges due to its complex structure. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and ring-closing metathesis, have been employed to construct the chromene core efficiently. The introduction of the 4-chlorophenyl and 8-methoxy groups requires careful optimization to ensure high yield and purity. Recent publications highlight the use of flow chemistry techniques to improve reaction efficiency and scalability, which could be particularly beneficial for large-scale production.

The pharmacokinetic properties of 1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate are also of great interest. The solubility, bioavailability, and metabolic stability of a drug candidate significantly influence its clinical efficacy. Computational tools have been used to predict these properties based on molecular structure, allowing researchers to design analogs with improved pharmacokinetic profiles. For example, modifications to the 1-(4-chlorophenyl)-1-oxopropan-2-yl moiety could enhance solubility while maintaining biological activity.

Future directions in the study of this compound include exploring its potential as an intermediate in more complex drug synthesis. The versatility of the chromene scaffold allows for further functionalization, opening up possibilities for designing multi-target drugs that can address multiple disease pathways simultaneously. Collaborative efforts between synthetic chemists and biologists are essential for translating these findings into tangible therapeutic benefits.

The development of novel pharmaceuticals is a highly interdisciplinary endeavor that relies on cutting-edge research tools and collaborative networks. The case of 1-(4-chlorophenyl)-1-oxopropan-2-yli 8-methoxy -2 - oxo - 2 H - chromene -3 - carbox ylate (CAS No. 868153 -54 - 2) exemplifies how structural complexity can be leveraged to discover new bioactive molecules. By combining computational modeling with experimental validation, researchers can accelerate the discovery process and bring new treatments to patients more quickly.

In conclusion,1-(4-chlorophenyl)-1 oxopropan - 2 yl 8 methoxy - 2 oxo - 2 H chromene -3 carbox ylate (CAS No . 868153 -54 - 2) represents a fascinating compound with significant potential in pharmaceutical research . Its unique structural features , combined with recent advances in synthetic chemistry and computational biology , make it an exciting candidate for further exploration . Continued investigation into its biological activity , pharmacokinetic properties , and synthetic feasibility will undoubtedly contribute valuable insights into drug discovery efforts worldwide .

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD